molecular formula C22H24N3NaO7S B138158 Ertapenem disodium CAS No. 153832-38-3

Ertapenem disodium

Cat. No.: B138158
CAS No.: 153832-38-3
M. Wt: 497.5 g/mol
InChI Key: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
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Mechanism of Action

Target of Action

Ertapenem disodium, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers, and a Cmax of 155 mg/L and 13 mg/L for total and free drug, respectively . Excretion is largely renal, divided equally between native drug and an open-ring derivative . These properties contribute to its bioavailability and impact its efficacy in treating bacterial infections.

Result of Action

The primary result of ertapenem’s action is the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, ertapenem causes bacterial cell lysis, leading to the death of the bacteria . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ertapenem. For instance, the presence of certain enzymes, such as carbapenemases, can lead to resistance against ertapenem . Furthermore, the unique pharmacokinetics of ertapenem, such as its long half-life and highly protein-bound nature, may set it apart from other β-lactam antibiotics .

Biochemical Analysis

Biochemical Properties

Ertapenem disodium shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases . Resistance can arise if these enzymes are combined with extreme impermeability .

Cellular Effects

This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, this compound inhibits bacterial cell wall synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Following an intravenous bolus of 1 g ertapenem, plasma concentrations declined relatively slowly with a mean ±standard deviation (SD) elimination half-life of 19.3 ±6.6 h . Plasma concentrations were similar in all subjects, with maximum mean plasma concentration observed of 343±48 µg/mL postdose .

Metabolic Pathways

This compound predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces .

Transport and Distribution

The apparent volume of distribution at steady state (V ss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age .

Subcellular Localization

As a beta-lactam antibiotic, it is known to act on the bacterial cell wall, suggesting that its site of action is extracellular .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertapenem sodium can be synthesized through various methods. One method involves dissolving sodium bicarbonate in water for injection to obtain an acidic solution, adding ertapenem sodium and a protective agent into the acidic solution, and stirring and uniformly mixing. The pH value of the solution is then adjusted using sodium hydroxide and sodium carbonate solutions . Another method involves using an aqueous ertapenem sodium solution at a low concentration as a raw material to prepare a crystalline form of ertapenem sodium .

Industrial Production Methods: Industrial production of ertapenem sodium involves the preparation of a sterile lyophilized powder in single-dose vials for intravenous infusion or intramuscular injection . The process includes sterile filtration, filling, freeze-drying, and sealing the vials.

Chemical Reactions Analysis

Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its instability in solid and aqueous solution forms, and it can degrade under different stress conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and ammonium formate buffer . The pH of the reaction medium is crucial for achieving optimal separation and stability.

Major Products Formed: The major products formed from the reactions of ertapenem sodium include various impurities and degradation products. For example, eight dimer impurities and two dehydrated dimers have been identified using high-performance liquid chromatography and mass spectrometry .

Comparison with Similar Compounds

Ertapenem sodium is compared with other carbapenem antibiotics such as imipenem and meropenem. While it shares similar activity against most species, it is less active against non-fermenters . Ertapenem sodium is unique in its once-daily dosing regimen and its broad spectrum of activity against Gram-positive and Gram-negative bacteria . Other similar compounds include nitrofurantoin and ciprofloxacin, which are used to treat urinary tract infections and a variety of other infections, respectively .

Conclusion

Ertapenem sodium is a versatile and effective carbapenem antibiotic with a wide range of applications in treating severe bacterial infections. Its unique properties, including its stability and broad spectrum of activity, make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153773-82-1, 153832-38-3
Record name Ertapenem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 153832-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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